molecular formula C15H19NO3 B8327964 1-Acetyl-3,4,6-trimethyl-2,3-dihydro-1H-indol-5-yl acetate

1-Acetyl-3,4,6-trimethyl-2,3-dihydro-1H-indol-5-yl acetate

Cat. No.: B8327964
M. Wt: 261.32 g/mol
InChI Key: GUWBLBZMTCXBOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-3,4,6-trimethyl-2,3-dihydro-1H-indol-5-yl acetate is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

(1-acetyl-3,4,6-trimethyl-2,3-dihydroindol-5-yl) acetate

InChI

InChI=1S/C15H19NO3/c1-8-6-13-14(9(2)7-16(13)11(4)17)10(3)15(8)19-12(5)18/h6,9H,7H2,1-5H3

InChI Key

GUWBLBZMTCXBOG-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2=C1C(=C(C(=C2)C)OC(=O)C)C)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice-cold solution of indoline 11a (219 mg, 1 mmol) dissolved in methylene chloride (5 mL) were added sequentially pyridine (1 mL) and acetic anhydride (0.12 mL, 1.1 mmol), and the resulting mixture was stirred over a range of 0° C. to room temperature for 18 h. The reaction mixture was quenched with water and extracted with methylene chloride. The combined organic extracts were washed with 5% aq. hydrochloric acid and brine then dried (MgSO4). Removal of solvents and chromatographic purification of the residue using 3:7 ethyl acetate:hexanes as eluent gave the acetate 12a (228 mg, 87% yield) as a pale yellow solid. This was recrystallized from hexanes-methylene chloride to afford a colorless solid, mp 128°-130° C. Spectral data: 1H NMR: δ 1.23 (d, 3H, J=7 Hz), 2.04 (s, 3H), 2.10 (s, 3H), 2.17 (s, 3H), 2.31 (s, 3H), 3.61 (dd, 1H, J=10.2, 2.3 Hz), 4.13 (t, 1H, J=9.53 Hz), 7.96 (s, 1H); 13C NMR: δ 12.3, 16.7, 20.4, 20.7, 24.8, 33.9, 57.4, 116.4, 125.7, 129.3, 133.7, 139.5, 144.2, 168.5, 169.1; HRMS: calcd. for C15H20NO3 (M+H+) 262.1443, fnd. 262.1446.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
indoline
Quantity
219 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0.12 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
87%

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